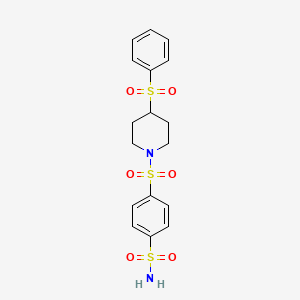

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

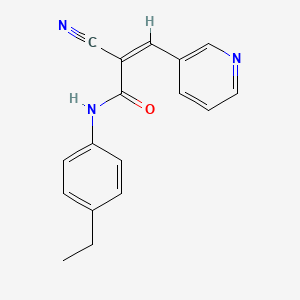

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular formula is C17H20N2O6S3, with an average mass of 444.546 Da .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the coupling of benzenesulfonyl chloride with 1-amino piperidine under dynamic pH control in aqueous media . The parent compound is then treated with different electrophiles in the presence of sodium hydride (NaH) and N,N-dimethyl formamide .Molecular Structure Analysis

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C17H20N2O6S3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of benzenesulfonyl chloride with 1-amino piperidine, followed by treatment with different electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H20N2O6S3, and an average mass of 444.546 Da .Wissenschaftliche Forschungsanwendungen

Inhibition of Membrane-bound Phospholipase A2

Compounds similar to 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. This enzyme is crucial in the liberation of arachidonic acid, a precursor in the inflammatory response pathway. The inhibition of this pathway has potential therapeutic implications in reducing myocardial infarction size and addressing inflammatory conditions (Oinuma et al., 1991).

Cholinesterase Inhibition

Derivatives of 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide have shown promising activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a potential therapeutic approach for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Khalid, 2012).

Antibacterial Activity

Sulfonamide derivatives, including those related to 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide, have been synthesized and shown to exhibit moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential application in the development of new antibacterial agents (Khalid et al., 2016).

Carbonic Anhydrase Inhibition

Research has demonstrated the effectiveness of sulfonamide derivatives in inhibiting human carbonic anhydrase isozymes, which are involved in various physiological processes including respiration, acid-base balance, and CO2 transport. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer (Alafeefy et al., 2015).

Anticonvulsant Activity

Certain benzenesulfonamide derivatives have been tested for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests their potential utility in the development of new treatments for epilepsy (Mishra et al., 2017).

Eigenschaften

IUPAC Name |

4-[4-(benzenesulfonyl)piperidin-1-yl]sulfonylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S3/c18-27(22,23)16-6-8-17(9-7-16)28(24,25)19-12-10-15(11-13-19)26(20,21)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVYNRSSRFDMNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)

![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)